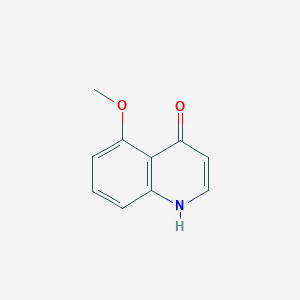

5-Methoxyquinolin-4-ol

Overview

Description

5-Methoxyquinolin-4-ol is a compound that belongs to the quinoline family, characterized by a quinoline core structure with a methoxy group attached to the fifth position and a hydroxyl group at the fourth position. The presence of these functional groups can significantly influence the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex reactions and can be achieved through various synthetic routes. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, a related compound, was confirmed by a multi-step process involving chlorination and treatment with ammonia, starting from a carboxy-methoxyphenyl derivative . Similarly, the synthesis of 5-ethoxymethyl-8-hydroxyquinoline involved spectroscopic methods and was characterized by X-ray powder diffraction, indicating the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex and is often determined using spectroscopic methods and X-ray crystallography. For example, 5-ethoxymethyl-8-hydroxyquinoline was found to have an orthorhombic crystal structure with specific lattice parameters, and its geometric parameters were calculated using density functional theory (DFT) and Hartree–Fock methods . These methods provide insights into the charge distribution and potential reactivity of the molecule.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including photoaddition, as demonstrated by the one-step formation of furo[3,2-c]quinolin-4(5H)-ones from methoxy-substituted 4-hydroxyquinolin-2-one and alkenes . Additionally, the synthesis of 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one involved multiple steps such as allyl etherification, Claisen rearrangement, and reductive amination, showcasing the diverse reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methoxyquinoline derivatives are influenced by their molecular structure. For instance, the photobasicity of 5-methoxyquinoline is mediated by water oxidation, as revealed by nonadiabatic molecular dynamics simulations and ultrafast spectroscopy experiments . The synthesis of quinoline proton sponges, such as 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, further illustrates the unique properties of these molecules, including their potential for nucleophilic substitution reactions .

The antibacterial activity of hydroxy and methoxy substituted 4-aminoquinolines has been investigated, with some derivatives exhibiting slight activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in the development of new antimicrobial agents .

Scientific Research Applications

Chemosensor Development

5-Chloro-8-methoxyquinoline, a related compound to 5-Methoxyquinolin-4-ol, has been characterized for its use as a chemosensor. It selectively responds to Cd2+ ions over other metal ions through a significant increase in fluorescence. This property makes it potentially useful in measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).

Antiproliferative and Tubulin Polymerization Inhibition

Studies involving derivatives of methoxyquinoline, such as 5-amino-6-methoxyquinoline, have shown significant antiproliferative activity against various cancer cell lines and have been identified as potent tubulin polymerization inhibitors. This demonstrates their potential in cancer treatment (Lee et al., 2011).

Development of Novel Antitumor Agents

Research has also explored the use of quinoline derivatives, like 2-phenylquinolin-4-ones, in developing new antitumor agents. These compounds have shown significant inhibitory activity against various tumor cell lines, indicating their potential as cancer drug candidates (Chou et al., 2010).

Safety and Hazards

Mechanism of Action

Target of Action

5-Methoxyquinolin-4-ol is a quinoline derivative . Quinoline derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . .

Mode of Action

Quinoline derivatives, such as quinine, have been found to interfere with the ability of malaria parasites to break down and digest hemoglobin

Biochemical Pathways

Quinoline derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight is 17519 , which suggests that it may have good bioavailability due to its relatively small size.

Result of Action

Quinoline derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects

properties

IUPAC Name |

5-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-10(9)8(12)5-6-11-7/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGXDLPJGJQNFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635122 | |

| Record name | 5-Methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

643069-43-6 | |

| Record name | 5-Methoxy-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643069-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

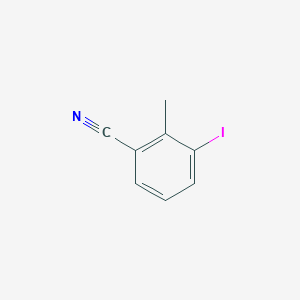

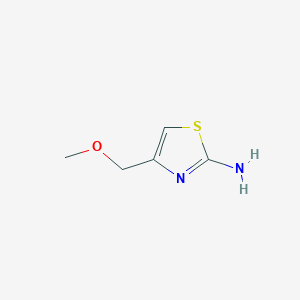

Synthesis routes and methods

Procedure details

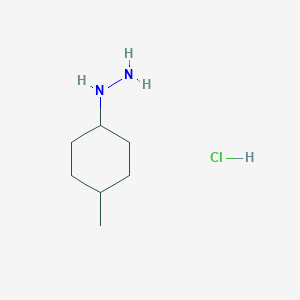

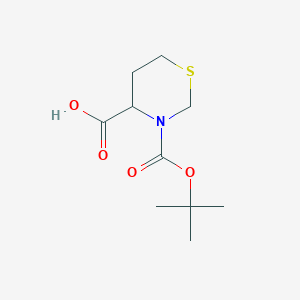

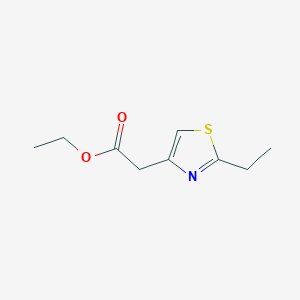

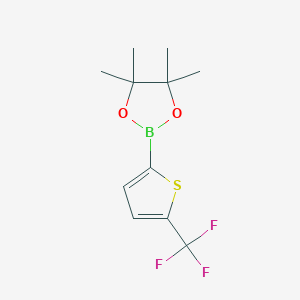

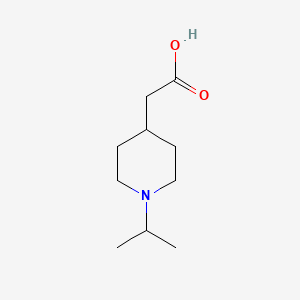

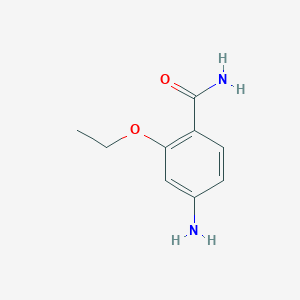

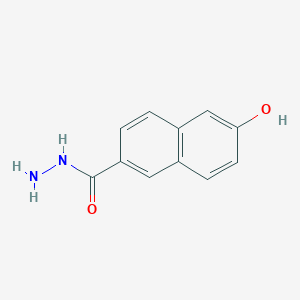

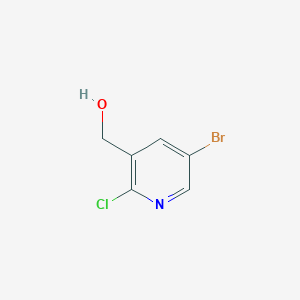

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(4-chloro-2-(2-(3,4-dimethylbenzylidene)hydrazinecarbonyl)phenyl)benzamide](/img/structure/B1323131.png)